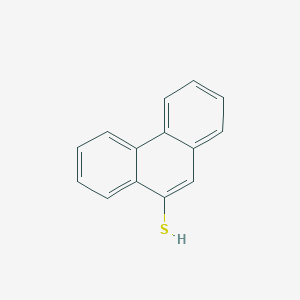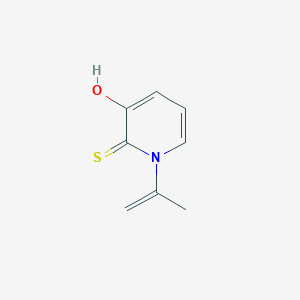![molecular formula C22H26N2O2 B14560314 1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] CAS No. 61797-72-6](/img/structure/B14560314.png)
1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] is a compound that features a piperazine ring linked to two 4-methylphenyl ethanone groups
Preparation Methods
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] typically involves the reaction of piperazine with two equivalents of 4-methylbenzoyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] can be compared with other similar compounds, such as:
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,1’-(Piperazine-1,4-diyl)bis(2-phenylethanone):
The uniqueness of 1,1’-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one] lies in its specific substituents, which confer distinct properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
61797-72-6 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-3-7-19(8-4-17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
GVESNVISVMSXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


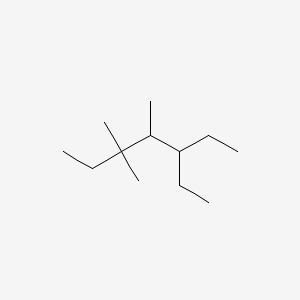
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)
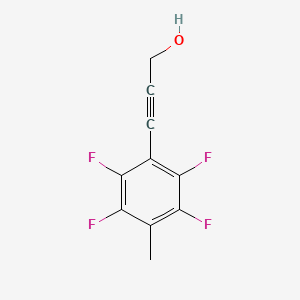
![10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14560243.png)
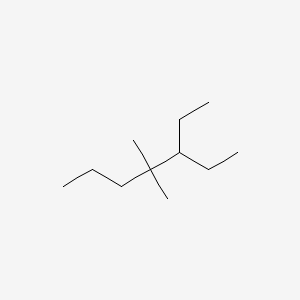
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)

![Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14560269.png)
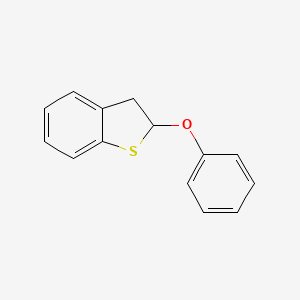

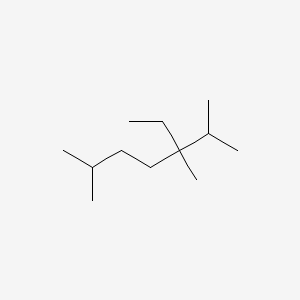
![4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14560311.png)
